molecular formula C6H11NO B1373852 2-Oxa-5-azaspiro[3.4]octane CAS No. 90207-55-9

2-Oxa-5-azaspiro[3.4]octane

Cat. No. B1373852
CAS RN: 90207-55-9
M. Wt: 113.16 g/mol
InChI Key: VLQFZIFJADDQOU-UHFFFAOYSA-N
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Description

“2-Oxa-5-azaspiro[3.4]octane” is a chemical compound with the empirical formula C6H11NO . It is a solid substance with a molecular weight of 113.16 (free base basis) . This compound is used in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibits epidermal growth factor receptor (EGFR) inhibitory activities .


Synthesis Analysis

The synthesis of 2-azaspiro[3.4]octane involves an annulation strategy . Three successful routes for the synthesis were developed . One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .


Molecular Structure Analysis

The molecular structure of “2-Oxa-5-azaspiro[3.4]octane” is represented by the SMILES string OC (C (O)=O)=O.C1CCNC12COC2 . The InChI key for this compound is JFOZNINEJYPQQK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-Oxa-5-azaspiro[3.4]octane” is a solid substance . It has a melting point range of 85-94 °C . The compound is stored at a temperature of -20°C .

Scientific Research Applications

Cancer Research

2-Oxa-5-azaspiro[3.4]octane is involved in the synthesis of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives . These derivatives exhibit inhibitory activities against the epidermal growth factor receptor (EGFR) , which is a target in cancer therapy due to its role in the proliferation and survival of cancer cells .

Photochromic Materials

Spiro forms of lactones and oxazines, which can be derived from compounds like 2-Oxa-5-azaspiro[3.4]octane, find applications as leuco dyes . They display chromism , meaning they can reversibly interchange between their colorless and colored forms when exposed to light or heat, making them useful in the development of photochromic materials .

Safety and Hazards

“2-Oxa-5-azaspiro[3.4]octane” is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It is recommended to avoid dust formation, ingestion, and inhalation . It is also advised to wear personal protective equipment/face protection and ensure adequate ventilation .

Future Directions

Spiro forms of lactones and oxazines, such as “2-Oxa-5-azaspiro[3.4]octane”, find applications as leuco dyes, frequently displaying chromism - reversibly interchanging between their colorless and colored forms . They are also used as photochromic materials . This suggests potential future directions in the field of dye and material science.

properties

IUPAC Name

2-oxa-5-azaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-6(7-3-1)4-8-5-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQFZIFJADDQOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(COC2)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxa-5-azaspiro[3.4]octane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-5-azaspiro[3.4]octane
Reactant of Route 2
2-Oxa-5-azaspiro[3.4]octane
Reactant of Route 3
2-Oxa-5-azaspiro[3.4]octane
Reactant of Route 4
2-Oxa-5-azaspiro[3.4]octane
Reactant of Route 5
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Reactant of Route 6
2-Oxa-5-azaspiro[3.4]octane

Q & A

Q1: What is significant about the synthesis described in the paper "The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin"?

A1: This paper is significant because it details the first successful synthesis of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system. [] This is a key step towards potentially synthesizing oxazolomycin, a natural product with promising biological activity. The researchers were able to produce both racemic and optically active versions of the target compound, utilizing L-proline as a chiral starting material in one approach. [] They also successfully oxidized these compounds to their corresponding spiro β-lactone γ-lactams, further demonstrating the versatility of their synthetic strategy. []

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